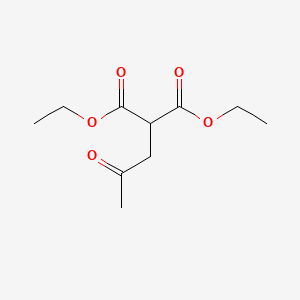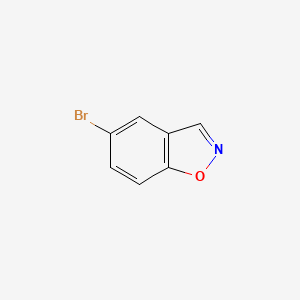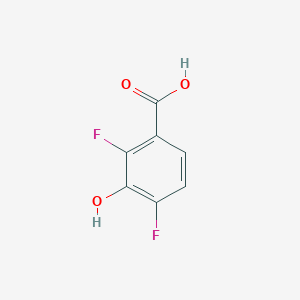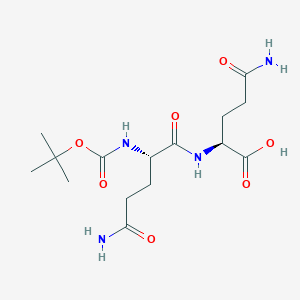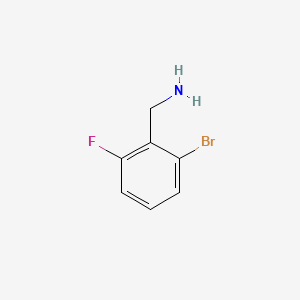
2-Bromo-6-fluorobenzylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-fluorobenzylamine is a chemical compound that belongs to the class of benzylamines. It is a halogenated derivative of benzylamine and has a molecular formula of C7H7BrFN. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
作用机制
Target of Action
It is used as a reactant in the synthesis of benzopyrrolizidine derivatives .
Mode of Action
It is known to participate in multicomponent/palladium-catalyzed cascade reactions .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of 2-Bromo-6-fluorobenzylamine is the formation of benzopyrrolizidine derivatives via multicomponent/palladium-catalyzed cascade reaction
生化分析
Biochemical Properties
2-Bromo-6-fluorobenzylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as a substrate for various enzymes. For instance, it can interact with enzymes involved in the metabolism of halogenated compounds, leading to the formation of reactive intermediates. These interactions are crucial for understanding the metabolic pathways and the role of halogenated benzylamines in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism. These effects highlight the compound’s potential as a tool for studying cellular functions and biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit enzymes involved in the detoxification of halogenated compounds, thereby affecting cellular metabolism. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation in experimental settings .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound can induce toxic effects, such as oxidative stress and cellular damage. These dose-dependent effects are crucial for understanding the compound’s safety and efficacy in experimental studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its effects on cellular function .
准备方法
The synthesis of 2-Bromo-6-fluorobenzylamine can be achieved through various synthetic routes. One common method involves the bromination of 6-fluorobenzylamine using bromine or a brominating agent under controlled conditions . Another method involves the use of 2-bromo-6-fluorotoluene as a starting material, which is then subjected to amination reactions to introduce the amine group . Industrial production methods typically involve large-scale bromination and amination processes, ensuring high yield and purity of the final product .
化学反应分析
2-Bromo-6-fluorobenzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Palladium-Catalyzed Reactions: It is used as a reactant in the synthesis of benzopyrrolizidine derivatives via multicomponent/palladium-catalyzed cascade reactions
Common reagents used in these reactions include bromine, hydrogen peroxide, and various palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2-Bromo-6-fluorobenzylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
相似化合物的比较
2-Bromo-6-fluorobenzylamine can be compared with other similar compounds, such as:
- 2-Bromo-4-fluorobenzylamine
- 2-Bromo-5-fluorobenzylamine
- 2-Bromo-3-fluorobenzylamine
These compounds share similar structural features but differ in the position of the fluorine atom on the benzene ring. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
(2-bromo-6-fluorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTVJPXDXFSEIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477269 |
Source


|
| Record name | 2-Bromo-6-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261723-29-9 |
Source


|
| Record name | 2-Bromo-6-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
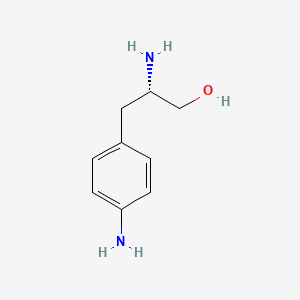
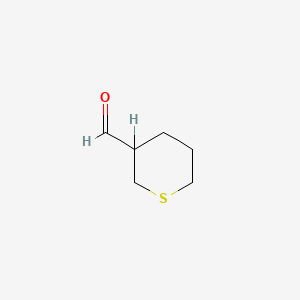
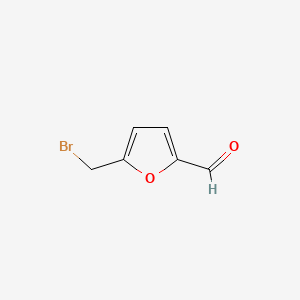

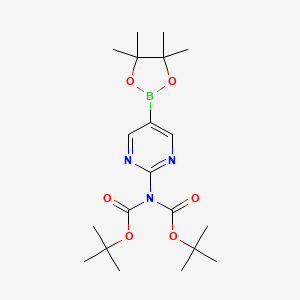

![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)
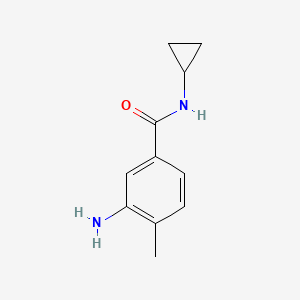
![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)
